molecular formula C25H28O3 B12916046 Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-69-8

Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12916046
CAS No.: 920269-69-8
M. Wt: 376.5 g/mol
InChI Key: LCWBLTKHDBOBQT-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, a biphenyl structure, and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can be achieved through esterification reactions. One common method involves the reaction of 4’-heptyl-[1,1’-biphenyl]-4-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent such as DMT/NMM/TsO− or EDC . The reaction is typically carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the purification of the final product can be achieved through crystallization or flash chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a furan ring, a biphenyl structure, and a heptyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

920269-69-8

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

furan-2-ylmethyl 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C25H28O3/c1-2-3-4-5-6-8-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25(26)28-19-24-9-7-18-27-24/h7,9-18H,2-6,8,19H2,1H3

InChI Key

LCWBLTKHDBOBQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3

Origin of Product

United States

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